4-tert-Butyl-4'-(thiomethyl)benzophenone
Overview
Description
“4-tert-Butyl-4’-(thiomethyl)benzophenone” is a chemical compound with the CAS Number 73242-05-4 . Its IUPAC name is (4-tert-butylphenyl)[4-(methylsulfanyl)phenyl]methanone . The molecular weight of this compound is 284.42 .
Molecular Structure Analysis
The molecular formula of “4-tert-Butyl-4’-(thiomethyl)benzophenone” is C18H20OS . The InChI code for this compound is 1S/C18H20OS/c1-18(2,3)15-9-5-13(6-10-15)17(19)14-7-11-16(20-4)12-8-14/h5-12H,1-4H3 .
Physical and Chemical Properties Analysis
The density of “4-tert-Butyl-4’-(thiomethyl)benzophenone” is 1.09g/cm3 . The boiling point of this compound is 412.6ºC at 760 mmHg . Unfortunately, the melting point is not available .
Scientific Research Applications
Photophysical Studies
One study focuses on the nanosecond flash photolysis of benzophenone by aliphatic amines, where the quantum yields for the reduction of benzophenone to ketyl radical in various solvents, including those involving tert-butylamine, were examined. This work contributes to our understanding of the photophysical properties of benzophenone derivatives, which could be relevant for 4-tert-Butyl-4'-(thiomethyl)benzophenone under similar conditions (Inbar, Linschitz, & Cohen, 1981).
Organic Synthesis
In organic synthesis, this compound could serve as a structural analogue in reactions involving benzophenone imine. For example, benzophenone imine acts as an ammonia equivalent in palladium-catalyzed amination of aryl halides and triflates, showcasing its utility in synthesizing primary anilines, a process potentially adaptable to thiomethyl derivatives for creating sulfur-containing analogues (Wolfe et al., 1997).
Material Science
Research into all-organic redox-flow batteries employs benzophenone and its derivatives as active species. Specifically, 1,4-di-tert-butyl-2,5-dimethoxybenzene, a molecule structurally related to this compound, was studied for its electrochemical performance, hinting at potential applications of the latter in energy storage technologies (Wang et al., 2018).
Chemical Reactivity
The reactivity of substituted benzophenones with alkali metal in organic synthesis has been documented, providing insights into how this compound might behave under similar conditions. For instance, electron transfer reactions involving KO tBu and benzophenone under activation by visible light have been studied, revealing complex formation and reactivity patterns that could be relevant for the thiomethyl derivative (Nocera et al., 2018).
Properties
IUPAC Name |
(4-tert-butylphenyl)-(4-methylsulfanylphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20OS/c1-18(2,3)15-9-5-13(6-10-15)17(19)14-7-11-16(20-4)12-8-14/h5-12H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHWCYKHLQGNJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641774 | |
Record name | (4-tert-Butylphenyl)[4-(methylsulfanyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73242-05-4 | |
Record name | (4-tert-Butylphenyl)[4-(methylsulfanyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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